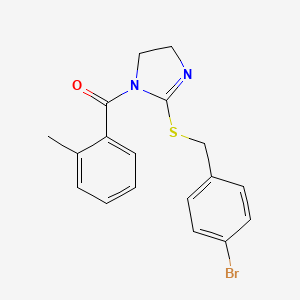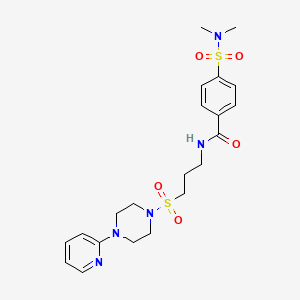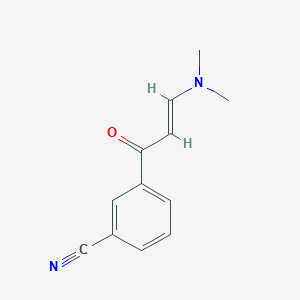
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is a complex organic molecule featuring a unique arrangement of sulfur, oxygen, and nitrogen atoms within its structure. This compound finds relevance in various scientific domains, particularly due to its reactive functional groups and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one generally involves multiple steps, often starting from basic organic building blocks:
Formation of the Azetidine Ring: : This step typically employs cyclization reactions using appropriate reagents and catalysts.
Incorporation of the Phenylthio Group: : This involves nucleophilic substitution reactions where a phenylthio group is introduced.
Attachment of the Pyridinyl Group: : This part of the synthesis uses coupling reactions facilitated by catalysts such as palladium or copper.
Final Assembly: : Combining the intermediate products through strategic condensation or substitution reactions under specific conditions.
Industrial Production Methods
Large-scale production may leverage optimized synthetic pathways, aiming for high yields and purity. Common industrial techniques include batch processing and continuous flow synthesis, both employing state-of-the-art reactors and automation for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of the sulfur moiety into sulfoxides or sulfones.
Reduction: : Potential reduction of the ketone group to alcohols.
Substitution: : Possible nucleophilic or electrophilic substitutions on the phenyl ring or azetidine moiety.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilization of halogens, nucleophiles, or electrophiles under varied conditions.
Major Products
Oxidation of sulfur produces sulfoxides or sulfones.
Reduction of the ketone yields secondary alcohols.
Substitution reactions result in various functionalized derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one is employed in diverse fields:
Chemistry: : Used as a precursor in complex molecule synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its interactions with biomolecules and potential as a bioactive agent.
Medicine: : Examined for its therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of signaling pathways, enzyme inhibition, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)-1-(2-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Similar structure with slight variations.
3-(Phenylthio)-1-(4-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Another structural analogue.
4-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one: : Differing in the position of the phenylthio group.
Uniqueness
The uniqueness of 3-(Phenylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)propan-1-one lies in its specific functional groups and their arrangement, leading to distinct chemical reactivity and biological activity profiles.
That should cover it! Let's keep the chemistry chat rolling. Anything more you want to delve into about this molecule, or shall we switch to something else entirely?
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c19-18(20,21)15-7-4-8-16(22-15)25-13-11-23(12-13)17(24)9-10-26-14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPBZMXOSBWIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Benzimidazole-5-carboxylic acid, 2-[[5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazol-3-yl]amino]-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B2438004.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2438006.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone](/img/structure/B2438014.png)

![N-benzhydryl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438018.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2438020.png)

![1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2438022.png)


